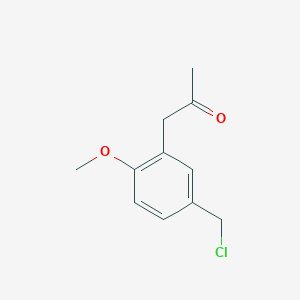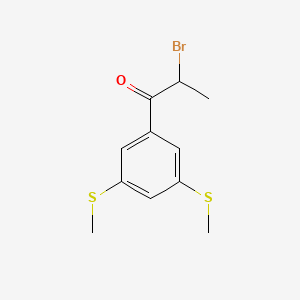
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(45)decane-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the spiro linkage through a cyclization reaction.
Step 2: Introduction of the benzoylpropyl group via Friedel-Crafts acylation.
Step 3: Addition of the hexahydroazepinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3-Benzoylpropyl)-2-(1-piperidinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
- 8-(3-Benzoylpropyl)-2-(1-morpholinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
Uniqueness
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione is unique due to its specific spiro linkage and the presence of the hexahydroazepinyl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
101607-42-5 |
|---|---|
Fórmula molecular |
C24H33N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-8-(4-oxo-4-phenylbutyl)-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H33N3O3/c28-21(20-9-4-3-5-10-20)11-8-14-25-17-12-24(13-18-25)19-22(29)27(23(24)30)26-15-6-1-2-7-16-26/h3-5,9-10H,1-2,6-8,11-19H2 |
Clave InChI |
PKVGWESEWCDZAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


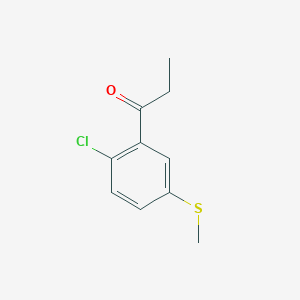
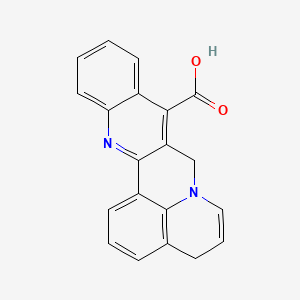

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
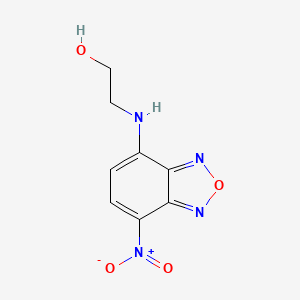
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
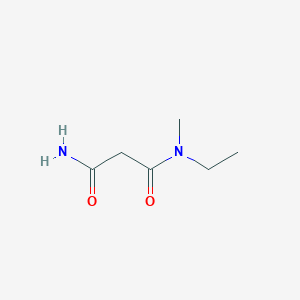
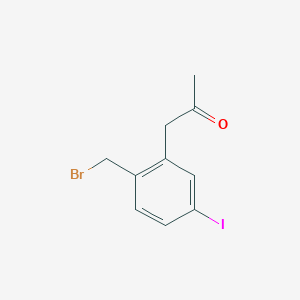
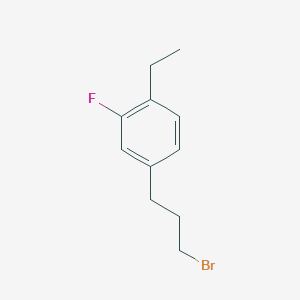

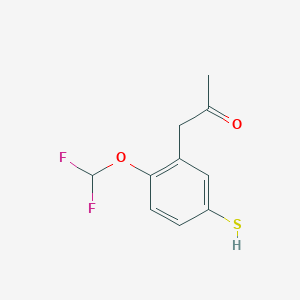
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
